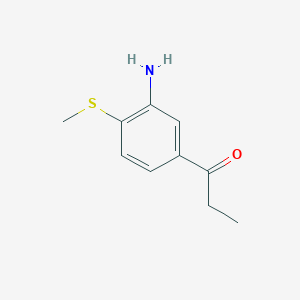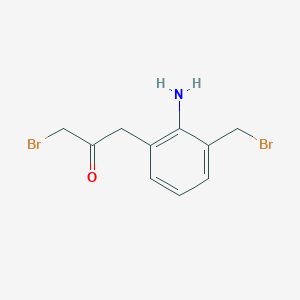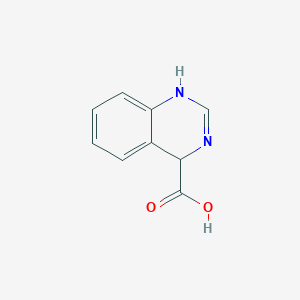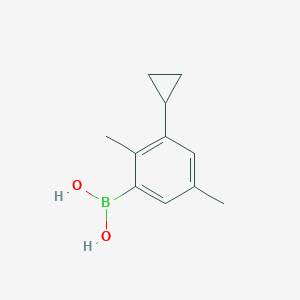
(3-Cyclopropyl-2,5-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-2,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of a cyclopropyl group and two methyl groups on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-2,5-dimethylphenyl)boronic acid typically involves the hydroboration of the corresponding alkyne or alkene. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and efficient . Another common method is the Grignard reaction, where the corresponding aryl halide reacts with a boron-containing reagent under controlled conditions .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration or Grignard reactions, optimized for yield and purity. The use of palladium catalysts in Suzuki-Miyaura coupling reactions is also prevalent in industrial settings due to the mild reaction conditions and high functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Cyclopropyl-2,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Formation of the corresponding alkane or alcohol.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Alkanes or alcohols.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
(3-Cyclopropyl-2,5-dimethylphenyl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3-Cyclopropyl-2,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom acts as a Lewis acid, facilitating the transfer of the organic group to the palladium center .
Comparaison Avec Des Composés Similaires
- 3,5-Dimethylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (3-Cyclopropyl-2,5-dimethylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Formule moléculaire |
C11H15BO2 |
|---|---|
Poids moléculaire |
190.05 g/mol |
Nom IUPAC |
(3-cyclopropyl-2,5-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-7-5-10(9-3-4-9)8(2)11(6-7)12(13)14/h5-6,9,13-14H,3-4H2,1-2H3 |
Clé InChI |
CJZDPMZNDXSCMO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1C)C2CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


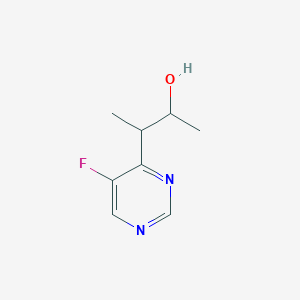
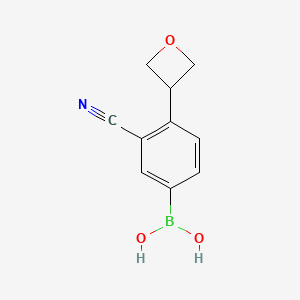
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
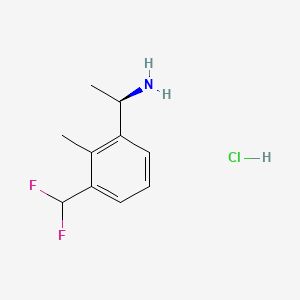
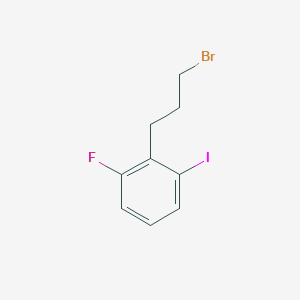
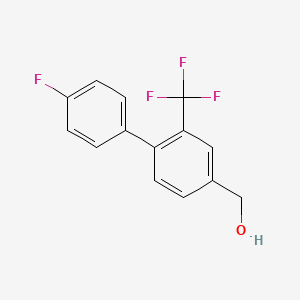
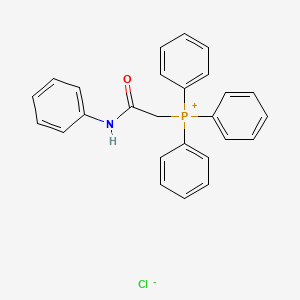

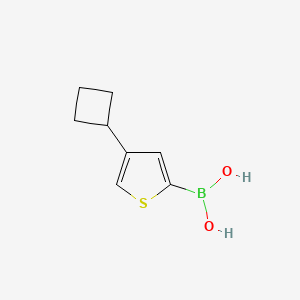
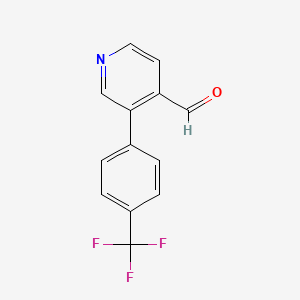
![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
